Cas no 20958-15-0 (Phenanthro[3,2-b]furan-7,11-dione,1,2,3,4-tetrahydro-4,4,8-trimethyl-)

Phenanthro[3,2-b]furan-7,11-dione,1,2,3,4-tetrahydro-4,4,8-trimethyl- structure
20958-15-0 structure
Nome del prodotto:Phenanthro[3,2-b]furan-7,11-dione,1,2,3,4-tetrahydro-4,4,8-trimethyl-
Numero CAS:20958-15-0
MF:C19H18O3
MW:294.344425678253
CID:284678
PubChem ID:626354

Phenanthro[3,2-b]furan-7,11-dione,1,2,3,4-tetrahydro-4,4,8-trimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenanthro[3,2-b]furan-7,11-dione,1,2,3,4-tetrahydro-4,4,8-trimethyl-
    • Isotanshinone IIA
    • Isotanshinone II (Salvia miltiorhiza)
    • IsotanshinoneII
    • 1,2,3,4-Tetrahydro-4,4,8-trimethylphenanthro[3,2-b]furan-7,11-dione
    • Isotanshinone II
    • HY-N6650
    • QHGPIJMPUOVBOL-UHFFFAOYSA-N
    • GLXC-17049
    • 4,4,8-Trimethyl-1,2,3,4-tetrahydrophenanthro[3,2-b]furan-7,11-dione #
    • 4,4,8-trimethyl-2,3-dihydro-1H-naphtho[2,1-f][1]benzofuran-7,11-dione
    • 20958-15-0
    • SCHEMBL16023777
    • FS-6991
    • PD100172
    • CS-0067963
    • AKOS040740820
    • Phenanthro[3,2-b]furan-7,11-dione, 1,2,3,4-tetrahydro-4,4,8-trimethyl-
    • DA-54464
    • 4,4,8-trimethyl-2,3-dihydro-1H-naphtho(2,1-f)(1)benzofuran-7,11-dione
    • 4,4,8-trimethyl-1H,2H,3H-phenanthro[3,2-b]furan-7,11-dione
    • Inchi: InChI=1S/C19H18O3/c1-10-9-22-18-14(10)16(20)12-6-7-13-11(15(12)17(18)21)5-4-8-19(13,2)3/h6-7,9H,4-5,8H2,1-3H3
    • Chiave InChI: QHGPIJMPUOVBOL-UHFFFAOYSA-N
    • Sorrisi: O=C1C2=C(C3=C(C=C2)C(C)(C)CCC3)C(C4=C1C(C)=CO4)=O

Proprietà calcolate

  • Massa esatta: 294.126
  • Massa monoisotopica: 294.126
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 0
  • Complessità: 509
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 47.3A^2
  • XLogP3: 4.9

Proprietà sperimentali

  • Colore/forma: Red powder
  • Densità: 1.209±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 208 ºC
  • Solubilità: Insuluble (6.2E-5 g/L) (25 ºC),

Phenanthro[3,2-b]furan-7,11-dione,1,2,3,4-tetrahydro-4,4,8-trimethyl- Informazioni sulla sicurezza

  • Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.

Phenanthro[3,2-b]furan-7,11-dione,1,2,3,4-tetrahydro-4,4,8-trimethyl- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
DC Chemicals
DC12066-250 mg
Isotanshinone IIA
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$2100.0 2022-03-01
TargetMol Chemicals
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¥ 5510 2024-07-20
TargetMol Chemicals
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eNovation Chemicals LLC
Y1237921-5mg
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$2180 2025-02-24
eNovation Chemicals LLC
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$995 2025-02-24
eNovation Chemicals LLC
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$995 2025-02-25
DC Chemicals
DC12066-1 g
Isotanshinone IIA
20958-15-0 >98%
1g
$4200.0 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I36000-5mg
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20958-15-0 ,HPLC≥98%
5mg
¥6928.0 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce51824-5mg
Isotanshinone IIA
20958-15-0 98%
5mg
¥7043.00 2023-09-07
DC Chemicals
DC12066-100mg
Isotanshinone IIA
20958-15-0 >98%
100mg
$1050.0 2023-09-15
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